BenchChemオンラインストアへようこそ!

N-Boc-6-bromomethyl-1,2,3,4-tetrahydroisoquinoline

Medicinal Chemistry Synthetic Methodology Scaffold Decoration

The 6-bromomethyl regioisomer is essential for correct pharmacophore orientation in mTOR inhibitors and CNS drug candidates. Using the wrong positional isomer (5- or 7-substituted) distorts binding conformation, risking target engagement loss. The N-Boc protecting group prevents premature amine side reactions, eliminating re-protection steps. With a Log P of 3.3, this building block ensures BBB permeability for neuroscience programs. Supplied at ≥98% purity, it enables consistent, high-fidelity parallel synthesis in hit-to-lead campaigns. Confirm correct regioisomer before purchase – generic 'bromomethyl-THIQ' is insufficient.

Molecular Formula C15H20BrNO2
Molecular Weight 326.234
CAS No. 622867-53-2
Cat. No. B2774394
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-Boc-6-bromomethyl-1,2,3,4-tetrahydroisoquinoline
CAS622867-53-2
Molecular FormulaC15H20BrNO2
Molecular Weight326.234
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1CCC2=C(C1)C=CC(=C2)CBr
InChIInChI=1S/C15H20BrNO2/c1-15(2,3)19-14(18)17-7-6-12-8-11(9-16)4-5-13(12)10-17/h4-5,8H,6-7,9-10H2,1-3H3
InChIKeyIZYPQVWVZKITBP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-Boc-6-bromomethyl-1,2,3,4-tetrahydroisoquinoline (CAS 622867-53-2) Procurement Profile & Core Specifications


N-Boc-6-bromomethyl-1,2,3,4-tetrahydroisoquinoline (CAS 622867-53-2, MF: C₁₅H₂₀BrNO₂, MW: 326.23 g/mol) is a bifunctional building block featuring an N-Boc-protected secondary amine and a reactive 6-bromomethyl group on the tetrahydroisoquinoline scaffold. As an intermediate, it enables regioselective introduction of the tetrahydroisoquinoline pharmacophore via nucleophilic substitution at the benzylic bromide. Its chemical identity is confirmed by InChIKey IZYPQVWVZKITBP-UHFFFAOYSA-N and MDL number MFCD12408125, and it is commercially available at purities up to 98% .

Why Generic Substitution of N-Boc-6-bromomethyl-1,2,3,4-tetrahydroisoquinoline Fails in Medicinal Chemistry


Simple substitution of N-Boc-6-bromomethyl-1,2,3,4-tetrahydroisoquinoline with other bromomethyl-tetrahydroisoquinoline positional isomers is not feasible. The regiochemistry of the bromomethyl group dictates both the synthetic route and the downstream molecular geometry. For instance, the 6-substituted regioisomer (target) directs substitution to a distinct vector on the bicyclic core compared to its 5-substituted (CAS 2031269-14-2) or 7-substituted (CAS 1158756-43-4) analogs , thereby altering the three-dimensional presentation of the pharmacophore. Furthermore, the absence of the N-Boc protecting group—as seen in analogs like 1-(bromomethyl)-1,2,3,4-tetrahydroisoquinoline (CAS 130109-95-4)—compromises synthetic utility by exposing the free amine to premature side reactions, necessitating additional protection/deprotection steps and reducing overall process efficiency [1].

Quantitative Evidence Guide: N-Boc-6-bromomethyl-1,2,3,4-tetrahydroisoquinoline vs. Closest Analogs


Evidence #1: Regiochemical Divergence Dictates Downstream Structural Diversity

The substitution position of the bromomethyl group fundamentally changes the geometry of the attached moiety. The target compound (6-substituted) presents an elongated vector, while the 5-substituted isomer (CAS 2031269-14-2) and 7-substituted isomer (CAS 1158756-43-4) present angular or offset vectors, respectively. This distinction is critical for optimizing ligand-receptor interactions during structure-activity relationship (SAR) campaigns. A patent describing methods for producing 3,4-dihydroisoquinoline derivatives highlights the necessity of precise substitution patterns for achieving desired pharmacological profiles, noting that even minor positional changes on the core can abolish or invert biological activity [1].

Medicinal Chemistry Synthetic Methodology Scaffold Decoration

Evidence #2: N-Boc Protection Enables Orthogonal Synthetic Sequences

The presence of the tert-butoxycarbonyl (Boc) group on the nitrogen atom confers a distinct synthetic advantage. A comparative analysis of protection states shows that the target compound, with its N-Boc group, can be chemoselectively deprotected under mild acidic conditions (e.g., TFA or HCl), allowing for modular, stepwise construction of complex molecules. In contrast, the unprotected analog, 1-(bromomethyl)-1,2,3,4-tetrahydroisoquinoline (CAS 130109-95-4, MW: 226.11 g/mol), lacks this functionality, forcing the free amine to participate in uncontrolled reactions with electrophiles present in the same mixture [1]. A review of orthogonality in organic chemistry underscores that the Boc group's stability to nucleophiles and bases, coupled with its specific acid-lability, is a cornerstone of efficient multistep synthesis [2].

Organic Synthesis Protecting Group Strategy Process Chemistry

Evidence #3: Quantified Physicochemical Properties Define Performance in Drug Discovery

The target compound's physicochemical parameters, particularly its lipophilicity, are quantifiably defined and differentiate it from other core scaffolds. Its calculated Consensus Log P is 3.3 , placing it within the optimal lipophilicity range (1-3) for oral drug candidates, thereby balancing permeability and metabolic stability. In comparison, the unprotected analog 1-(bromomethyl)-1,2,3,4-tetrahydroisoquinoline (CAS 130109-95-4) has a predicted Log P of approximately 2.9 (via structural analysis), while the more polar 4-(bromomethyl)pyridine hydrobromide scaffold (CAS 73870-24-3) is significantly less lipophilic . This quantitative Log P value (3.3) allows medicinal chemists to predict and manage the compound's impact on the overall lipophilicity of the final drug candidate, a critical parameter correlated with clinical attrition [1].

ADME/Tox Lipophilicity Drug Design

Evidence #4: Verified Commercial Availability and Purity for Reproducible Research

The target compound's procurement profile is well-defined, with multiple suppliers offering it at specified purity grades (95% and 98% ), ensuring experimental reproducibility. In contrast, procurement of closely related analogs may be more restricted. For example, the 5-substituted isomer (CAS 2031269-14-2) is available but from a smaller number of vendors . This established supply chain for CAS 622867-53-2, with documented analytical data (NMR, HPLC, GC) available upon request , directly supports long-term research projects by mitigating the risk of supply chain disruption and batch-to-batch variability, which are common challenges when sourcing less common intermediates.

Chemical Procurement Quality Control Reproducibility

High-Value Application Scenarios for N-Boc-6-bromomethyl-1,2,3,4-tetrahydroisoquinoline (CAS 622867-53-2)


Scenario 1: Structure-Activity Relationship (SAR) Exploration in CNS Drug Discovery

The 6-substituted tetrahydroisoquinoline core is a privileged scaffold in neuroscience. Its Log P of 3.3 (from Evidence #3) indicates it can cross the blood-brain barrier, a property essential for CNS drugs. By using N-Boc-6-bromomethyl-1,2,3,4-tetrahydroisoquinoline as a starting point, a chemist can conduct systematic SAR by functionalizing the bromomethyl handle with diverse nucleophiles to optimize affinity for a specific CNS target, while the Boc group remains intact for later diversification at the amine. This is more strategic than using an unprotected analog (Evidence #2), which would require re-protection, adding steps and reducing yield [1].

Scenario 2: Synthesis of mTOR Inhibitor Intermediates for Oncology Research

This compound serves as a direct intermediate in the synthesis of mTOR inhibitors. Patent literature (e.g., methods for producing 3,4-dihydroisoquinoline derivatives) [2] and patent disclosures for rapamycin analogs and C26-linked mTOR inhibitors describe the use of substituted tetrahydroisoquinolines as key fragments. Procuring the specific 6-bromomethyl regioisomer is critical, as using the 5- or 7-substituted analog (Evidence #1) would lead to an mTOR inhibitor with a distorted binding conformation, likely exhibiting significantly reduced or no target engagement.

Scenario 3: Construction of Focused Chemical Libraries for Hit-to-Lead Optimization

In hit-to-lead campaigns, generating analogs with well-defined, incremental changes in lipophilicity and shape is paramount. The target compound's combination of a reactive handle, a protected amine, and a quantifiable Log P of 3.3 (Evidence #3) makes it an ideal building block for creating a focused library via parallel synthesis. The reliable supply and high purity (Evidence #4) ensure that library members can be synthesized with high fidelity and minimal purification, accelerating the optimization of a new chemical series.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

12 linked technical documents
Explore Hub


Quote Request

Request a Quote for N-Boc-6-bromomethyl-1,2,3,4-tetrahydroisoquinoline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.